molecular formula C24H31N3O B11402751 2,2-dimethyl-N-{2-[1-(2,4,6-trimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

2,2-dimethyl-N-{2-[1-(2,4,6-trimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide

Cat. No.: B11402751
M. Wt: 377.5 g/mol
InChI Key: DIQKSSVNMWKOKJ-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-N-(2-{1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core, which is a heterocyclic aromatic organic compound, and is often utilized in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N-(2-{1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,4,6-trimethylbenzyl chloride with 1H-1,3-benzodiazole-2-amine under basic conditions to form the intermediate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N-(2-{1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-DIMETHYL-N-(2-{1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N-(2-{1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole core can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis and as a precursor for various chemical reactions.

    1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Utilized as a ligand in catalysis and organic synthesis.

Uniqueness

2,2-DIMETHYL-N-(2-{1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE stands out due to its unique combination of a benzodiazole core and a 2,2-dimethylpropanamide group, which imparts specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of 2,2-DIMETHYL-N-(2-{1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H31N3O

Molecular Weight

377.5 g/mol

IUPAC Name

2,2-dimethyl-N-[2-[1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C24H31N3O/c1-16-13-17(2)19(18(3)14-16)15-27-21-10-8-7-9-20(21)26-22(27)11-12-25-23(28)24(4,5)6/h7-10,13-14H,11-12,15H2,1-6H3,(H,25,28)

InChI Key

DIQKSSVNMWKOKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)(C)C)C

Origin of Product

United States

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